molecular formula C21H24ClN3O B11408835 N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide

N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide

Cat. No.: B11408835
M. Wt: 369.9 g/mol
InChI Key: UNOPFBAQNVLCDH-UHFFFAOYSA-N
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Description

N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential pharmacological properties and its structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or acid. For instance, the reaction of o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions can yield 1-(2-chlorobenzyl)-1H-benzimidazole.

    Alkylation: The benzimidazole derivative is then alkylated using a suitable alkyl halide, such as 3-bromopropylamine, to introduce the propyl chain.

    Amidation: Finally, the propylamine derivative is reacted with butanoyl chloride to form the desired butanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-{[1-(2-chlorobenzyl)-4-piperidinyl]methyl}butanamide: Similar structure but with a piperidine ring.

    2-Aminoethanol: A simpler compound with a similar functional group.

Uniqueness

N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide is unique due to its specific combination of a benzimidazole core and a butanamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

IUPAC Name

N-[3-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propyl]butanamide

InChI

InChI=1S/C21H24ClN3O/c1-2-8-21(26)23-14-7-13-20-24-18-11-5-6-12-19(18)25(20)15-16-9-3-4-10-17(16)22/h3-6,9-12H,2,7-8,13-15H2,1H3,(H,23,26)

InChI Key

UNOPFBAQNVLCDH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl

Origin of Product

United States

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